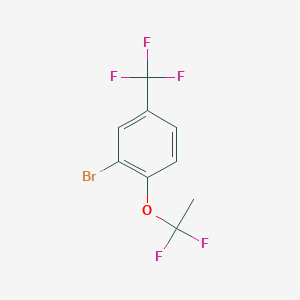![molecular formula C19H34NO22P5 B15091094 [2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
myo-Inositol 1,2,3,4,6-pentakisphosphate is a polyphosphorylated carbohydrate derivative of myo-inositol. It is a member of the inositol phosphate family, which plays significant roles in cellular signaling and regulation. This compound is known for its involvement in various biological processes, including cell growth, apoptosis, and energy homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,2,3,4,6-pentakisphosphate typically involves the phosphorylation of myo-inositol. One common method includes the use of inositol phosphate kinases to sequentially add phosphate groups to the inositol ring. The reaction conditions often require specific pH levels and the presence of ATP as a phosphate donor .
Industrial Production Methods
Industrial production of myo-Inositol 1,2,3,4,6-pentakisphosphate may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes to produce the compound. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
myo-Inositol 1,2,3,4,6-pentakisphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of inositol phosphates with different oxidation states.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various inositol phosphates with different degrees of phosphorylation and functional group substitutions. These products can have distinct biological activities and applications .
Applications De Recherche Scientifique
myo-Inositol 1,2,3,4,6-pentakisphosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of myo-Inositol 1,2,3,4,6-pentakisphosphate involves its interaction with specific molecular targets and pathways. It acts as a second messenger in cellular signaling, binding to receptors and enzymes to modulate their activity. This interaction can lead to changes in intracellular calcium levels, activation of protein kinases, and regulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
myo-Inositol 1,3,4,5,6-pentakisphosphate: Another inositol phosphate with a different phosphorylation pattern.
scyllo-Inositol pentakisphosphate: An epimer of myo-Inositol 1,2,3,4,6-pentakisphosphate with a different spatial arrangement of phosphate groups.
Uniqueness
myo-Inositol 1,2,3,4,6-pentakisphosphate is unique due to its specific phosphorylation pattern, which confers distinct biological activities and regulatory functions. Its ability to act as a second messenger in various signaling pathways sets it apart from other inositol phosphates .
Propriétés
Formule moléculaire |
C19H34NO22P5 |
|---|---|
Poids moléculaire |
783.3 g/mol |
Nom IUPAC |
[2-(6-benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) |
Clé InChI |
IXYNNGQAIOJOOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


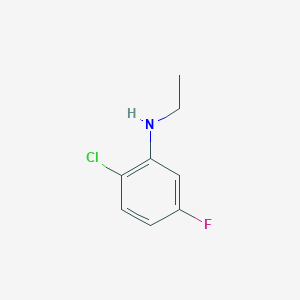
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
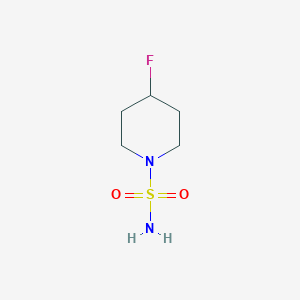
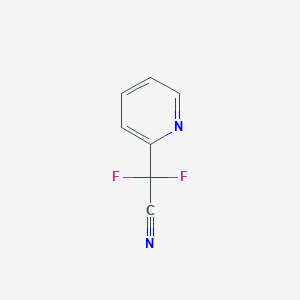
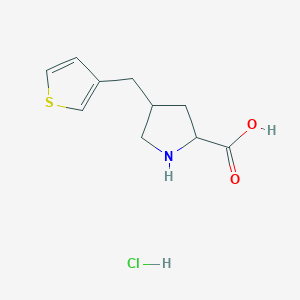
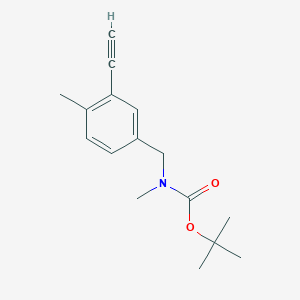
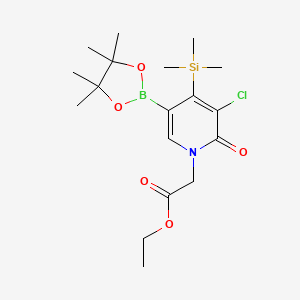
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
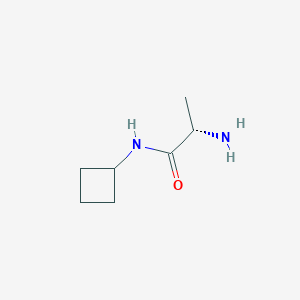
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
